3-Chloro-4-(methylamino)benzene-1-carbothioamide
Overview
Description
3-Chloro-4-(methylamino)benzene-1-carbothioamide is a chemical compound with the CAS Number: 1341795-21-8 . It has a molecular weight of 200.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-4-(methylamino)benzenecarbothioamide . The InChI code for this compound is 1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Molecular Conformations and Dipole Moments
Research on similar compounds, such as thiobenzamide and 4-chlorothiobenzamide, which share structural similarities with 3-Chloro-4-(methylamino)benzene-1-carbothioamide, has explored their electric dipole moments and molecular conformations. These studies provide insights into the electronic properties and spatial arrangements of these molecules, which are essential for understanding their chemical behavior and potential applications in various fields, including material science and molecular electronics (Pappalardo & Gruttadauria, 1974).
Synthesis and Properties of Related Compounds
The synthesis of compounds like 4-Methylamino-1,2,3-triazole-5-carboxamide and its derivatives, which are structurally related to 3-Chloro-4-(methylamino)benzene-1-carbothioamide, has been studied. These investigations often focus on the reaction mechanisms and the properties of the resultant compounds. Such research can provide valuable information for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Albert, 1981).
Anticancer Applications
Novel derivatives of carbothioamide, like 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane, have been synthesized and evaluated for their anticancer activity. Research in this area is crucial for the discovery of new therapeutic agents and the understanding of their mechanisms of action. This type of research highlights the potential of carbothioamide derivatives in the development of anticancer drugs (Teimoori et al., 2011).
Photo-degradation Studies
Studies on carbothioamide ruthenium (II) complexes, which include compounds similar to 3-Chloro-4-(methylamino)benzene-1-carbothioamide, have investigated their interaction with DNA and their potential use in photo-degradation processes. Such research is significant in understanding the interaction of these compounds with biological molecules and their applications in fields like biochemistry and phototherapy (Muthuraj & Umadevi, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-chloro-4-(methylamino)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZXIBQTZYTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylamino)benzene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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